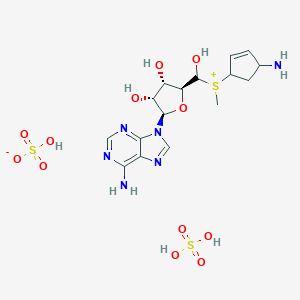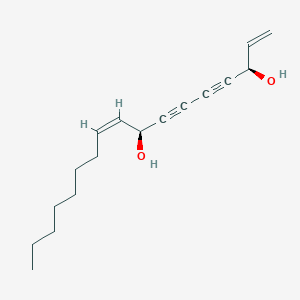
Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Corrosion Inhibition
The Specific Scientific Field
This application falls under the field of Materials Science and Engineering , specifically in the study of corrosion behaviors .
Summary of the Application
Tetrasodium iminodisuccinate (IDS) is used as an environmentally friendly inhibitor in the simulated concrete pore solution on Q235 carbon steel . It is a mixed type of inhibitor and exhibits excellent protection efficiency .
Methods of Application or Experimental Procedures
The methods used to study the application of IDS as a corrosion inhibitor include Tafel polarization (TF) , electrochemical impedance spectroscopy (EIS) , and surface morphology tests . Density functional theory (DFT) and molecular dynamics (MD) simulations are also applied to explore the inhibition mechanism .
Results or Outcomes
The EIS and TF results indicate that IDS exhibits excellent protection efficiency (97.54%) at 200 mg/L . Furthermore, based on the Langmuir adsorption isotherm, IDS protects carbon steel through physical and chemical adsorption . The experimental data is supported by DFT and MD simulations, indicating that IDS can be used as a new green corrosion inhibitor .
Application in Ion Exchange and Metal Chelation
The Specific Scientific Field
This application falls under the field of Chemistry , specifically in the study of Ion Exchange and Metal Chelation .
Summary of the Application
Tetrasodium iminodisuccinate is used as an organic chelating agent . It plays a crucial role in ion exchange, metal chelation, antioxidation procedures, spectrophotometric titration, and other chemical procedures .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the exact process or experiment being conducted. However, it generally involves the use of Tetrasodium iminodisuccinate in a solution where it can interact with the ions or metals present .
Results or Outcomes
The outcomes of these applications can also vary widely. In general, the use of Tetrasodium iminodisuccinate can help to control the concentrations of different ions or metals in a solution, which can be crucial for a wide range of chemical procedures .
Application in Water Treatment
The Specific Scientific Field
This application falls under the field of Environmental Science , specifically in the study of Water Treatment .
Summary of the Application
Tetrasodium iminodisuccinate is used as a sequestering agent in water treatment processes . It helps in the removal of metal ions from water, thus improving the quality of water .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the exact process or experiment being conducted. However, it generally involves the use of Tetrasodium iminodisuccinate in a water treatment system where it can interact with the metal ions present .
Results or Outcomes
The outcomes of these applications can also vary widely. In general, the use of Tetrasodium iminodisuccinate can help to control the concentrations of different metal ions in water, which can be crucial for improving the quality of water .
Eigenschaften
IUPAC Name |
tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO8.4Na/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;;;;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBINGQBXROMRS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NNa4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051723 | |
| Record name | Tetrasodium iminidisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
| Record name | Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) | |
CAS RN |
144538-83-0 | |
| Record name | Tetrasodium iminodisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144538830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium iminidisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRASODIUM IMINODISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS41J2635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)









![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)


